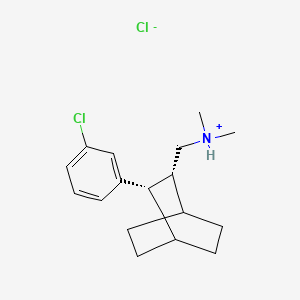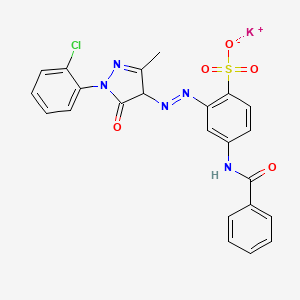
propane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,2,3-triol, commonly known as glycerol, is a naturally occurring colorless, odorless, viscous liquid with a sweet taste. It is a non-toxic triol compound that is widely used in various industries due to its unique chemical properties. Glycerol is a significant biomolecule in biochemistry, serving as the structural backbone of lipid molecules (triacylglycerols) and playing a crucial role in the metabolism of living organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Oils and Fats (Natural Production): Glycerol is obtained on a large scale as a by-product in the manufacture of soaps.
From Propylene (Synthetic Production): Glycerol can also be synthesized from propylene, which is obtained from the cracking of petroleum. The process involves chlorinating propylene to get allyl chloride, which is then hydrolyzed to allyl alcohol.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Glycerol can undergo oxidation to form various products, including dihydroxyacetone and glyceric acid.
Reduction: Glycerol can be reduced to form compounds such as propanediols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is commonly used.
Esterification: Carboxylic acids and acid catalysts like sulfuric acid are used.
Major Products
Oxidation: Dihydroxyacetone, glyceric acid.
Reduction: Propanediols.
Esterification: Various esters depending on the carboxylic acid used.
Aplicaciones Científicas De Investigación
Glycerol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in various chemical reactions.
Biology: Serves as a cryoprotectant for preserving biological samples and cells.
Medicine: Used in pharmaceutical formulations, including as a laxative and in cough syrups.
Industry: Utilized in the production of cosmetics, food products, and as a component in antifreeze and explosives
Mecanismo De Acción
Glycerol exerts its effects through various mechanisms:
Metabolism: In the liver, glycerol is converted to dihydroxyacetone phosphate (DHAP) through glycerol kinase and glycerol-3-phosphate dehydrogenase reactions.
Cryoprotection: Glycerol protects biological samples by preventing the formation of ice crystals, which can damage cells.
Comparación Con Compuestos Similares
Glycerol is compared with other similar compounds such as ethylene glycol and propylene glycol:
Ethylene Glycol: Similar in physical properties but highly toxic, used primarily in antifreeze.
Propylene Glycol: Less toxic than ethylene glycol, used in food and pharmaceutical industries
Glycerol’s unique combination of being non-toxic, sweet-tasting, and highly versatile makes it distinct from these similar compounds.
Propiedades
Fórmula molecular |
C21H56O21 |
|---|---|
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
propane-1,2,3-triol |
InChI |
InChI=1S/7C3H8O3/c7*4-1-3(6)2-5/h7*3-6H,1-2H2 |
Clave InChI |
OCNKXFBWXHSKNZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






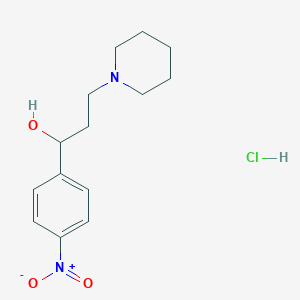
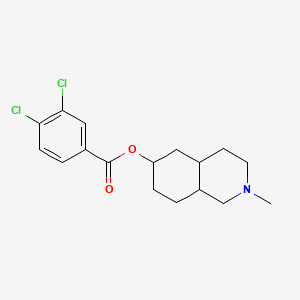
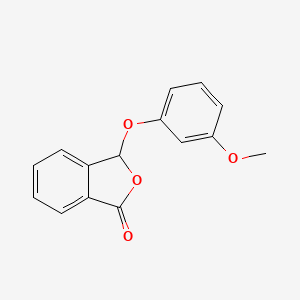
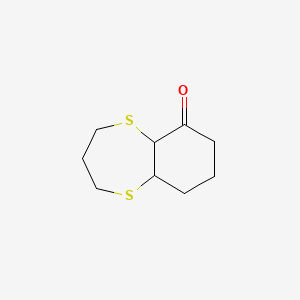

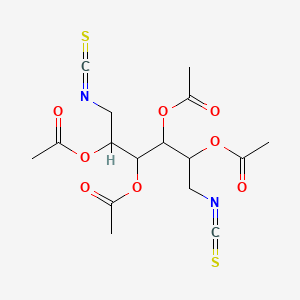
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
